Product packaging for SB-237376(Cat. No.:CAS No. 179258-62-9)

SB-237376

Cat. No.: B1680817
CAS No.: 179258-62-9
M. Wt: 423.9 g/mol
InChI Key: QLUVAVFNMRXIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Tachykinin Neuropeptide System in Mammalian Physiology

The tachykinin system is a complex network of neuropeptides and their receptors that plays diverse roles in mammalian physiology. Tachykinins are found throughout the central and peripheral nervous systems, as well as in non-neuronal cells like immune and inflammatory cells. frontiersin.orgphysiology.org They are involved in various processes, including neurotransmission, smooth muscle contractility, inflammatory responses, pain perception, and regulation of systems such as the gastrointestinal, respiratory, and urogenital tracts. physiology.org

Identification and Classification of Mammalian Tachykinins

Mammalian tachykinins are a family of peptides characterized by a conserved C-terminal sequence, typically Phe-X-Gly-Leu-Met-NH2. neuromics.comguidetopharmacology.org The primary functional tachykinins in mammals are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). neuromics.combioone.orgresearchgate.netnih.gov These peptides are derived from distinct preprotachykinin genes through processes involving differential RNA splicing and posttranslational modification. bioone.orgnih.govplos.orgnih.gov

Substance P was one of the earliest identified neuropeptides and is derived from the preprotachykinin A (PPTA) gene (also known as Tac1). bioone.orgnih.govplos.org It is widely distributed in both the central and peripheral nervous systems. jneurosci.org Substance P is known to be involved in numerous physiological and pathophysiological processes, including pain transmission and inflammation. neuromics.complos.orgagriculturejournals.cz

Neurokinin A is also encoded by the PPTA (Tac1) gene, often co-expressed with Substance P. bioone.orgnih.govplos.orgjneurosci.org Like Substance P, NKA is found in both the peripheral and central nervous systems. jneurosci.org

Neurokinin B is primarily derived from the preprotachykinin B (PPTB) gene (also known as Tac3). bioone.orgnih.govplos.org Unlike SP and NKA, NKB is predominantly found in the central nervous system. plos.orgjneurosci.org NKB has been highlighted for its role in regulating reproductive physiology in mammals, particularly through its co-expression with kisspeptin (B8261505) and dynorphin (B1627789) in specific neuronal populations. frontiersin.org

Here is a table summarizing the primary mammalian tachykinins and their precursor genes:

TachykininPrecursor GenePrimary Distribution
Substance PPPTA (Tac1)Central and Peripheral Nervous Systems jneurosci.org
Neurokinin APPTA (Tac1)Central and Peripheral Nervous Systems jneurosci.org
Neurokinin BPPTB (Tac3)Central Nervous System plos.orgjneurosci.org
Neurokinin A (NKA)

Characterization of Tachykinin Receptor Subtypes (NK-1, NK-2, NK-3)

The biological effects of tachykinins are mediated through their interaction with a family of G protein-coupled receptors (GPCRs). physiology.orgneuromics.comguidetopharmacology.org Three main tachykinin receptor subtypes have been characterized in mammals: NK-1, NK-2, and NK-3. neuromics.comguidetopharmacology.orgagriculturejournals.cznih.gov These receptors share a degree of sequence homology and typically couple to Gq/G11 proteins, leading to the activation of phospholipase C and mobilization of intracellular calcium. neuromics.comguidetopharmacology.org Each receptor subtype exhibits a preferential affinity for one of the main tachykinin peptides: NK-1 for Substance P, NK-2 for Neurokinin A, and NK-3 for Neurokinin B. neuromics.comguidetopharmacology.orgnih.govtocris.comconicet.gov.ar

Here is a table showing the preferred ligands for each tachykinin receptor subtype:

Receptor SubtypePreferred Endogenous Ligand
NK-1Substance P neuromics.comguidetopharmacology.orgnih.govtocris.comconicet.gov.ar
NK-2Neurokinin A neuromics.comguidetopharmacology.orgnih.govtocris.comconicet.gov.ar
NK-3Neurokinin B neuromics.comguidetopharmacology.orgnih.govtocris.comconicet.gov.ar

The distribution and expression patterns of NK-3 receptors vary across different species and tissues. guidetopharmacology.org In general, NK-3 receptors are found in both the central and peripheral nervous systems. guidetopharmacology.orgagriculturejournals.cznih.gov

In the central nervous system, NK-3 receptors are predominantly expressed. agriculturejournals.cztocris.com They are found in various brain regions, including the hippocampus, hypothalamus, and substantia nigra. tocris.comnih.gov NK-3 receptors in the substantia nigra and ventral tegmental area (VTA) are thought to modulate dopaminergic neurotransmission. nih.gov Studies have shown that neurons containing tyrosine hydroxylase in these areas express NK-3 receptors. nih.gov

In the periphery, NK-3 receptors are primarily located on nerve endings of primary afferent neurons that innervate organs such as the respiratory, gastrointestinal, and urinary tracts. nih.gov They are also found in other peripheral tissues, including the iris sphincter muscle and ileal circular smooth muscles. psu.edunih.gov Research suggests a role for peripheral NK-3 receptors in modulating pulmonary function and in pathological inflammatory processes in the respiratory, gastrointestinal, and urinary systems. psu.edunih.gov NK-3 receptor immunoreactivity has also been observed in myenteric and submucosal neurons in the rat small intestine. jneurosci.orgresearchgate.net

Here is a summary of NK-3 receptor distribution:

SystemKey Locations
Central Nervous SystemHippocampus, Hypothalamus, Substantia Nigra, Ventral Tegmental Area, Dorsal horn of the spinal cord tocris.comnih.gov
Peripheral Nervous SystemNerve endings of primary afferent neurons in respiratory, gastrointestinal, and urinary tracts; Iris sphincter muscle; Ileal circular smooth muscles; Enteric neurons psu.edujneurosci.orgnih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClN3O5 B1680817 SB-237376 CAS No. 179258-62-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

179258-62-9

Molecular Formula

C20H26ClN3O5

Molecular Weight

423.9 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H

InChI Key

QLUVAVFNMRXIIZ-UHFFFAOYSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide
SB 235375
SB-235375
SB235375

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Sb 235375

Receptor Binding Characteristics and Selectivity Profile of SB 235375 The binding profile of SB 235375 demonstrates high affinity for the hNK-3 receptor and significant selectivity over other tachykinin receptor subtypes.psu.edumedchemexpress.com

Receptor Type Assay Type Ligand Used Ki (nM) Kb (nM)
hNK-3R Binding (CHO-hNK-3R membranes) 125I-[MePhe7]-NKB 2.2 ± 0.3 (n=6) psu.edu
hNK-3R Functional (HEK 293-hNK-3R Ca2+ mobilization) NKB 12 (n=2) psu.edu
Compound Isomer Ki (nM) for hNK-3R Binding
(–)-(S)-SB 235375 2.2 ± 0.3 (n=6) psu.edu
Racemate (SB 280765) 4.1 ± 1.1 (n=3) psu.edu
(R)-isomer (SB 283352) 251 ± 37 (n=3) psu.edu
Selectivity Versus Human Neurokinin-2 Receptors (hNK-2R) The affinity of SB 235375 for the human neurokinin-2 receptor is significantly lower than for the hNK-3R. In competitive binding experiments using membranes from CHO cells expressing the hNK-2R (CHO-hNK-2R), SB 235375 inhibited the binding of 125I-NKA with a Ki value of 209 ± 14 nM.psu.edunih.govcapes.gov.brThis represents approximately 100-fold selectivity for the hNK-3R over the hNK-2R.psu.eduFunctional studies assessing inhibition of NKA-induced Ca2+ mobilization in HEK 293-hNK-2R cells also showed weak inhibition, with an IC50 of 4200 nM.psu.edu
Receptor Type Assay Type Ligand Used Ki (nM) Selectivity vs hNK-3R
hNK-1R Binding (CHO-hNK-1R membranes) [3H]substance P >100,000 psu.edunih.govcapes.gov.br >100,000-fold psu.edu
hNK-2R Binding (CHO-hNK-2R membranes) 125I-NKA 209 ± 14 (n=6) psu.edunih.govcapes.gov.br ~100-fold psu.edu

Broad Screening for Off-Target Activity at Other Receptor, Enzyme, and Ion Channel Assays

To assess the selectivity of SB 235375, broad screening was conducted against a panel of other receptors, enzymes, and ion channels. At a concentration of 1 µM, SB 235375 was found to be without effect in 68 different receptor binding, ion channel, and enzyme assays psu.edunih.gov. This indicates a significant degree of selectivity for the NK-3 receptor over a wide range of other biological targets psu.edunih.gov. Off-target screening is a crucial step in drug development to identify potential unintended interactions that could lead to adverse effects criver.comkyinno.comfrontiersin.org.

Functional Antagonism of NK-3 Receptor-Mediated Cellular Responses in Vitro

SB 235375 has been shown to functionally antagonize cellular responses mediated by the NK-3 receptor in in vitro settings psu.edumedchemexpress.com. This antagonism is competitive in nature psu.eduresearchgate.net.

Inhibition of NKB-Induced Intracellular Calcium Mobilization

Activation of the NK-3 receptor by agonists like NKB typically leads to the mobilization of intracellular calcium medchemexpress.comnih.gov. SB 235375 effectively inhibits this process psu.edumedchemexpress.com.

Studies in Human Embryonic Kidney (HEK) 293 cells expressing hNK-3R (Kb and IC50 values)

Studies using HEK 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) have provided quantitative measures of SB 235375's antagonistic activity. SB 235375 competitively antagonized NKB-induced Ca2+ mobilization in these cells with a Kb value of 12 nM psu.edunih.gov. The Kb value represents the equilibrium dissociation constant for the antagonist-receptor complex and is an indicator of receptor affinity psu.edu.

In similar studies, the concentration of SB 235375 causing 50% inhibition (IC50) of NKB (1 nM)-induced Ca2+ mobilization in HEK 293 cells transiently expressing murine NK-3R (HEK 293-mNK-3R) was 3600 nM psu.edu.

The following table summarizes the Kb and IC50 values obtained in HEK 293 cells:

Cell LineAgonist UsedResponse MeasuredKb (nM)IC50 (nM)
HEK 293-hNK-3RNKBCa2+ Mobilization12Not reported
HEK 293-mNK-3RNKB (1 nM)Ca2+ MobilizationNot reported3600
Assessment in Murine NK-2R and Human NK-1R expressing cells

The selectivity of SB 235375 was further assessed in cells expressing other tachykinin receptors. SB 235375 weakly inhibited 10 nM Neurokinin A (NKA)-induced Ca2+ mobilization in HEK 293-hNK-2R cells with an IC50 of 4200 nM psu.edu. It also showed weak antagonism at the murine NK-2R, inhibiting NKA (3.3 nM)-induced Ca2+ mobilization in HEK 293-mNK-2R cells with an IC50 of 35,000 nM psu.edu. SB 235375 had an IC50 > 10,000 nM for the inhibition of substance P (1 nM)-induced Ca2+ mobilization in HEK 293-hNK-1R cells psu.edu. These results highlight the significantly lower potency of SB 235375 at NK-1 and NK-2 receptors compared to its activity at the hNK-3R psu.edu.

Antagonism of Agonist-Induced Contractile Responses in Isolated Tissue Preparations

SB 235375 has also demonstrated antagonistic activity in isolated tissue preparations where NK-3 receptor activation leads to muscle contraction psu.edu.

Senktide-Induced Contractions in Rabbit Isolated Iris Sphincter Muscle (pA2 values)

The rabbit isolated iris sphincter muscle is a tissue known to express functional NK-3 receptors that mediate contractile responses to NK-3 receptor agonists like Senktide (B1681736) psu.edunih.gov. SB 235375 produced a concentration-dependent and surmountable antagonism of senktide-induced contractions in this preparation psu.edu. Schild plot analysis of the results yielded a pA2 value of 8.1 with a slope of 1.0, indicative of competitive antagonism psu.edu. The pA2 value is another measure of antagonist potency, representing the negative logarithm of the molar concentration of antagonist that requires a two-fold increase in agonist concentration to restore the original response psu.edu.

The pA2 value obtained in rabbit isolated iris sphincter muscle is presented below:

Isolated Tissue PreparationAgonist UsedResponse MeasuredpA2
Rabbit Isolated Iris Sphincter MuscleSenktideContraction8.1

Similar competitive antagonism with a pA2 of 8.3 was observed against senktide-induced contractions in guinea pig ileal circular smooth muscle psu.edu.

Senktide-Induced Contractions in Guinea Pig Ileal Circular Smooth Muscles (pA2 values)

SB 235375 has been shown to antagonize contractions induced by senktide, a selective NK-3 receptor agonist, in isolated guinea pig ileal circular smooth muscle psu.edu. This antagonism is concentration-dependent and appears surmountable, indicative of competitive antagonism psu.edu. Schild plot analysis of the results in guinea pig ileal circular smooth muscle revealed a pA2 value of 8.3 psu.edu. Similar competitive antagonism was observed against senktide-induced contractions in rabbit isolated iris sphincter muscle, with a pA2 of 8.1 psu.edu.

Tissue Agonist Antagonist pA2 Slope
Guinea Pig Ileal Circular Smooth Muscle Senktide SB 235375 8.3 0.8
Rabbit Isolated Iris Sphincter Muscle Senktide SB 235375 8.1 1.0

Effects on Neuronal Activity and Membrane Potential

SB 235375 influences neuronal activity by modulating the function of the NK-3 receptor, which is present on various neurons, including those in the peripheral nervous system psu.edu.

Modulation of Depolarization in Human Bronchial Parasympathetic Ganglion Neurons

Studies have indicated that NK-3 receptors are present on human bronchial parasympathetic ganglion neurons atsjournals.org. Activation of these neurons by sensory nerve fibers or the NK-3 receptor agonist senktide analogue leads to depolarization atsjournals.org. This depolarization response evoked by senktide analogue was blocked by the NK-3 receptor antagonist SB 235375 atsjournals.org. Similarly, depolarization induced by antidromic sensory nerve stimulation and capsaicin (B1668287) in these neurons was also attenuated or abolished by SB 235375 atsjournals.org.

Influence on Ca2+ Channel Currents in Dorsal Root Ganglia (DRG) Neurons

In dorsal root ganglia (DRG) neurons, neurokinin receptors, including NK-3 receptors, can modulate calcium channel currents dntb.gov.uanih.gov. While low concentrations of substance P (an NK-1 receptor agonist) can enhance Ca2+ currents, higher concentrations can cause a reduction in these enhancements nih.gov. This apparent inhibition by high concentrations of substance P was blocked by the administration of the NK-3 antagonist SB 235375 nih.govresearchgate.netphysiology.org. The NK-3 agonist [MePhe7]-neurokinin B has been shown to inhibit Ca2+ currents in DRG neurons, and this inhibition was blocked by SB 235375 dntb.gov.uanih.govphysiology.org. These effects suggest that NK-3 receptor activation can lead to the inhibition of N-type Ca2+ channels in DRG neurons, and SB 235375 prevents this inhibition dntb.gov.uanih.gov.

Elucidation of Intracellular Signaling Pathway Interruption by SB 235375

As an NK-3 receptor antagonist, SB 235375 interrupts the intracellular signaling cascades initiated by the activation of this GPCR psu.edunih.gov.

Primary Impact on G Protein-Coupled Receptor (GPCR) Signaling

The neurokinin-3 receptor is a member of the GPCR family nih.gov. Upon binding of an agonist like NKB or senktide, the NK-3 receptor typically couples to G proteins, initiating intracellular signaling pathways nih.gov. SB 235375, by acting as a competitive antagonist, prevents the binding of agonists to the NK-3 receptor, thereby inhibiting the subsequent activation of G proteins and the downstream signaling events psu.edunih.gov. This primary impact on GPCR signaling underlies many of its observed cellular effects medchemexpress.com.

Role in Modulating Calcium-Dependent Signaling Pathways

Activation of NK-3 receptors is known to influence intracellular calcium levels psu.edunih.gov. For instance, NKB-induced Ca2+ mobilization in cells expressing the human NK-3 receptor is antagonized by SB 235375 psu.edu. In DRG neurons, NK-3 receptor activation inhibits N-type Ca2+ channels, and this inhibition is blocked by SB 235375 dntb.gov.uanih.govphysiology.org. These effects on calcium influx and mobilization highlight SB 235375's role in modulating calcium-dependent signaling pathways psu.edudntb.gov.uanih.govphysiology.org. Furthermore, studies suggest that the effects of NK-3 receptor activation on calcium currents in DRG neurons are mediated by protein kinase C (PKC) phosphorylation of Ca2+ channels, indicating that SB 235375 can indirectly influence PKC-dependent signaling by blocking the NK-3 receptor dntb.gov.uanih.gov. Stimulation of NK-3 receptors has also been shown to activate PKCε and protein kinase D in enteric neurons through a PKCε-dependent pathway, which would be interrupted by SB 235375 physiology.org.

SB 235375 is a chemical compound characterized as a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor. It was developed through the optimization of the 2-phenyl-4-quinolinecarboxylic acid amide structure medchemexpress.commedchemexpress.com. SB 235375 exhibits high affinity for the hNK-3 receptor, with significantly greater binding affinity compared to hNK-2 and hNK-1 receptors medchemexpress.commedchemexpress.compsu.edu. In vitro studies have demonstrated its capacity to inhibit NK-3 receptor-mediated responses, including contraction and calcium mobilization medchemexpress.commedchemexpress.com. Pharmacokinetic studies in rodents indicate that orally administered SB 235375 is well absorbed systemically but shows limited penetration into the central nervous system (CNS) psu.edunih.gov. This low CNS penetration suggests its potential utility as a tool compound for investigating the roles of NK-3 receptors in the peripheral nervous system psu.edunih.gov.

2.3.3. Implications for Neuronal Excitability and Neurotransmitter Release

SB 235375 functions primarily by antagonizing the neurokinin-3 receptor (NK-3R), a G protein-coupled receptor that is activated by its preferred endogenous ligand, neurokinin B (NKB) medchemexpress.comresearchgate.netjpp.krakow.pl. The NK-3 receptor is involved in various physiological processes, including the modulation of neuronal activity.

Research using patch-clamp techniques in dorsal root ganglia (DRG) neurons has provided insights into how neurokinin receptors, including NK-3R, can modulate calcium channels, which are critical for neuronal excitability and neurotransmitter release physiology.orgresearchgate.netdntb.gov.ua. Studies have shown that substance P, another neurokinin, can enhance calcium currents in DRG neurons at lower concentrations, while higher concentrations can lead to a reduction in these enhancements physiology.orgresearchgate.netdntb.gov.ua. This reduction observed at higher substance P concentrations was blocked by the administration of the NK-3 antagonist SB 235375 physiology.orgresearchgate.netdntb.gov.ua.

Furthermore, the NK-3 receptor agonist [MePhe7]-neurokinin B has been shown to inhibit calcium currents in DRG neurons physiology.orgresearchgate.netdntb.gov.ua. This inhibition was specifically blocked by SB 235375, but not by an NK-2 antagonist physiology.orgresearchgate.netdntb.gov.ua. These findings suggest that activation of NK-3 receptors can lead to an inhibition of calcium channels in these neurons, and SB 235375, by blocking the NK-3 receptor, can counteract this inhibitory effect.

The modulation of calcium channels by neurokinin receptors, as observed with the effects of the NK-3 agonist being blocked by SB 235375, can have significant implications for neuronal excitability and neurotransmitter release physiology.orgresearchgate.net. Calcium influx through voltage-gated calcium channels is a crucial step in triggering neurotransmitter release from presynaptic terminals nobelprize.org. By influencing calcium currents, NK-3 receptor activity can modulate the amount of neurotransmitter released. Inhibition of calcium currents by NK-3 receptor activation would likely lead to a decrease in neurotransmitter release, while blockade of this receptor by antagonists like SB 235375 could potentially disinhibit calcium influx and thereby influence neurotransmitter release physiology.orgresearchgate.net.

Studies on human bronchial ganglia neurons have also indicated a role for NK-3 receptors in regulating neuronal activity. Selective NK-3 receptor antagonists, including SB 235375, were found to significantly reduce nerve-stimulated membrane depolarization in these neurons atsjournals.org. This suggests that NK-3 receptors contribute to the excitatory synaptic potentials in these ganglia, and their blockade by SB 235375 diminishes this effect atsjournals.org.

The observed effects of SB 235375 on calcium currents and membrane depolarization in different neuronal types highlight its mechanism of action as an NK-3 receptor antagonist that can modulate neuronal excitability. By blocking NK-3 receptors, SB 235375 can influence the activity of ion channels, particularly calcium channels, thereby impacting the processes that underlie neuronal communication and neurotransmitter release.

Data from research findings illustrate the effects of SB 235375 on calcium currents modulated by neurokinin agonists:

CompoundEffect on Ca²⁺ Currents (DRG Neurons)Modulation by SB 235375Reference
Substance P (>0.5 µM)Apparent inhibition of enhancementBlocked physiology.orgresearchgate.netdntb.gov.ua
[MePhe7]-Neurokinin BInhibition (6-24% decrease)Blocked physiology.orgresearchgate.netdntb.gov.ua
[βAla8]-Neurokinin A (4-10)Enhancement (5-36% increase)Unaffected physiology.orgresearchgate.netdntb.gov.ua

Further data on the binding affinity and functional activity of SB 235375 at neurokinin receptors demonstrate its selectivity:

ReceptorBinding Affinity (Ki)Functional Activity (Kb or pA₂)Species/Cell TypeReference
hNK-3R2.2 nM12 nM (Kb, Ca²⁺ mobilization)CHO-hNK-3R, HEK 293-hNK-3R psu.edunih.govresearchgate.net
hNK-3R-7.9 (pA₂, Ca²⁺ mobilization)HEK 293-hNK-3R psu.edu
hNK-3R-8.1 (pA₂, iris sphincter)Rabbit isolated iris sphincter psu.edunih.gov
hNK-3R-8.3 (pA₂, ileal smooth muscle)Guinea pig ileal circular smooth muscle psu.edunih.gov
mNK-3R82.4 nM-HEK 293-mNK-3R psu.edu
Rat NK-3R17.9 nM-Rat brain cortex psu.edu
Guinea pig NK-3R1.6 nM-Guinea pig brain cortex psu.edu
hNK-2R209 nM4200 nM (IC₅₀, Ca²⁺ mobilization)CHO-hNK-2R, HEK 293-hNK-2R psu.eduresearchgate.net
hNK-1R>100,000 nMNo effect up to 100 µMCHO-hNK-1R psu.edunih.govresearchgate.net

Pharmacological Profile and Preclinical Efficacy Studies of Sb 235375

In Vivo Pharmacodynamic Evaluation and Efficacy in Animal Models

In vivo studies have provided support for the findings observed in in vitro experiments, indicating the potential of SB 235375 in modulating physiological functions influenced by NK-3 receptors in the periphery nih.govpsu.edu. Animal models, such as guinea pigs and rats, have been utilized to evaluate the efficacy of SB 235375 in specific systems psu.edunih.govnih.gov.

Respiratory System Effects

The role of NK-3 receptors in modulating pulmonary function has been investigated, and SB 235375 has demonstrated efficacy in relevant animal models nih.govpsu.edu.

Inhibition of Citric Acid-Induced Cough in Guinea Pigs

SB 235375 has been shown to inhibit citric acid-induced cough in guinea pigs. Intraperitoneal administration of SB 235375 at doses ranging from 10 to 30 mg/kg inhibited this cough response nih.govpsu.edu. This provides further support for the influence of lung NK-3 receptors in modulating pulmonary function in this species psu.edu. Citric acid is routinely used in preclinical studies to induce coughing physiology.org.

The effect of SB 235375 on citric acid-induced cough in guinea pigs is summarized in the table below, based on available research findings:

Animal ModelStimulusRoute of AdministrationDose Range (mg/kg)Effect on CoughCitation
Guinea PigCitric Acid-InducedIntraperitoneal10–30Inhibition of cough response nih.govpsu.edu
Attenuation of Airways Hyper-reactivity in Guinea Pigs

In addition to its effect on cough, SB 235375 has also been found to attenuate airways hyper-reactivity in guinea pigs nih.govpsu.edu. Intraperitoneal administration of SB 235375 (10–30 mg/kg) inhibited airways hyper-reactivity induced by citric acid nih.govpsu.edu. This finding further supports the involvement of lung NK-3Rs in modulating pulmonary function in guinea pigs psu.edu.

The effect of SB 235375 on airways hyper-reactivity in guinea pigs is summarized below:

Animal ModelStimulusRoute of AdministrationDose Range (mg/kg)Effect on Airways Hyper-reactivityCitation
Guinea PigCitric Acid-InducedIntraperitoneal10–30Attenuation nih.govpsu.edu
Assessment of NK-2R-Mediated Bronchoconstriction to Confirm Selectivity

To confirm the selectivity of SB 235375 for the NK-3 receptor over the NK-2 receptor, studies have assessed its effect on NK-2R-mediated bronchoconstriction. In NK-2R binding assays using guinea pig lung and rat bladder membranes, SB 235375 demonstrated low potency for inhibiting the binding of 125I-NKA (Neurokinin A), with a Ki of 2,332 ± 688 nM in rat bladder membranes and an IC50 of 95,815 ± 55,486 nM in guinea pig lung membranes psu.edu. Further evidence of selectivity was observed in Ca2+ mobilization experiments, where SB 235375 weakly inhibited NKA-induced Ca2+ mobilization in HEK 293-hNK-2R cells, with an IC50 of 4200 nM psu.edu. This contrasts with its high affinity and potency at the NK-3 receptor nih.gov.

Gastrointestinal System Effects

The NK-3 receptor has been implicated in mediating certain defensive or pathological intestinal processes nih.gov. SB 235375, as a peripherally restricted NK-3 receptor antagonist, has been investigated for its influence on the gastrointestinal system nih.govnih.gov.

Influence on Intestinal Motility

Studies in anesthetized rats have investigated the effects of SB 235375 on intestinal motility. While SB 235375 substantially reduced nociceptive signaling from the colorectum, it had little effect on intestinal motility nih.gov. Specifically, amplitudes of propulsive waves in the jejunum were slightly reduced, but their frequency of occurrence remained unchanged nih.gov. SB 235375 also decreased colorectal compliance by 5-10% nih.gov. These findings suggest that while NK-3 receptor antagonism can impact intestinal processes related to nociception, the effect on baseline intestinal motility appears limited with SB 235375 nih.govnih.gov.

The observed effects of SB 235375 on intestinal motility in anesthetized rats are summarized below:

Animal ModelParameter AssessedEffect of SB 235375Citation
Anesthetized RatJejunum Propulsive Waves AmplitudeSlightly reduced nih.gov
Anesthetized RatJejunum Propulsive Waves FrequencyUnchanged nih.gov
Anesthetized RatColorectal ComplianceDecreased (5-10%) nih.gov
Modulation of Intestinal and Somatic Nociceptive Responses in Anesthetized and Conscious Rats

Studies in rats have investigated the effects of SB 235375 on both intestinal and somatic nociceptive responses. Research indicates that SB 235375 can inhibit nociceptive responses induced by colo-rectal distension in conscious rats nih.gov. This effect on intestinal nociception has been reported to be similar in potency and magnitude to that of talnetant (B1681221), another NK-3 receptor antagonist nih.gov.

Further studies using electromyograph recordings from the external oblique muscle in anesthetized rats demonstrated that SB 235375 inhibited nociceptive responses to brief colo-rectal distension nih.gov. Importantly, at doses that were effective in reducing intestinal nociception, SB 235375 had no effect on nociceptive responses evoked by skin pinch, suggesting an intestinal specificity of its antinociceptive activity nih.gov. This finding is consistent with earlier reports on the intestinal specificity of antinociceptive activity nih.gov.

The hypothesis of a peripheral site of action for the antinociceptive activity of NK-3 receptor antagonists is supported by studies comparing orally administered talnetant with SB 235375 nih.gov. SB 235375 is described as a selective NK-3 receptor antagonist with no measurable ability to enter the brain or spinal cord, based on pharmacokinetic data nih.gov.

Neuroendocrine System Effects

Impact on Pulsatile Gonadotropin-Releasing Hormone (GnRH) Secretion

The neurokinin-3 receptor (NK-3R) has been implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion medchemexpress.com. GnRH neurons play a crucial role in the neuroendocrine control of reproduction, with pulsatile GnRH release stimulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary frontiersin.orgucsd.edu. While the provided search results mention the relationship between NK-3R and GnRH secretion and the general role of GnRH medchemexpress.comfrontiersin.orgucsd.edu, specific detailed findings on the direct impact of SB 235375 on pulsatile GnRH secretion are not explicitly detailed within the provided snippets. However, the context suggests that as an NK-3R antagonist, SB 235375 would likely modulate this process.

Cardiovascular System Effects

Modulation of Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

Studies have investigated the effects of SB 235375 on blood pressure and heart rate, particularly in spontaneously hypertensive rats (SHR). Baseline mean arterial pressure (MAP) is significantly higher in SHR compared to WKY rats, although baseline heart rate (HR) does not differ significantly between these strains nih.gov.

Intrathecal injection of SB 235375 was found to completely block the increases in MAP and HR evoked by the NK-3 receptor agonist senktide (B1681736) in SHR nih.gov. This blockade was observed with a dose of 6500 pmol of SB 235375 administered 10 minutes prior to senktide injection nih.gov. Lower doses of SB 235375 (650 pmol) did not have a significant effect on senktide-mediated responses nih.gov. SB 235375 itself was devoid of any direct effect on MAP and HR nih.gov.

The effect of SB 235375 on the response to senktide was nearly back to pre-antagonist values when senktide was reinjected alone 24 hours later, indicating the reversible nature of the blockade nih.gov.

Specificity Against NK-1 Receptor Agonist-Induced Cardiovascular Responses

To assess the specificity of the NK-3 antagonist SB 235375, studies were conducted using an NK-1 receptor agonist. Intrathecal administration of SB 235375 (65 nmol) did not affect the cardiovascular response induced by the NK-1 agonist [Sar9,Met(O2)11]SP in SHR nih.gov. This finding demonstrates the specificity of SB 235375 for blocking NK-3 receptor-mediated cardiovascular effects without significantly impacting those mediated by NK-1 receptors nih.gov.

Ocular System Effects

SB 235375 has also been investigated for its effects on the ocular system, specifically in the context of antagonizing NK-3 receptors in the rabbit eye. SB 235375 was found to antagonize senktide (NK-3R)-induced contractions in isolated rabbit iris sphincter with a pA2 of 8.1 psu.edunih.gov. Intravenous administration of SB 235375 produced a dose-related inhibition of miosis induced by intravenous senktide in the rabbit, with an ED50 of 0.56 mg/kg psu.edunih.gov. This suggests that SB 235375 can effectively block NK-3 receptor-mediated effects in the rabbit eye in vivo psu.edunih.gov.

Recent research has also explored the potential of a different compound, SB-431542 (an ALK5 inhibitor), as an ocular antifibrotic agent in the context of glaucoma surgery, demonstrating its efficacy in reducing fibrotic activity in human Tenon's capsule fibroblasts in vitro nih.gov. While this highlights research into ocular therapies using "SB" compounds, it is important to note that SB-431542 is distinct from SB 235375 and targets a different pathway (ALK5 inhibition vs. NK-3 receptor antagonism) nih.gov.

Inhibition of Senktide-Induced Miosis in Rabbits (ED50 values)

SB 235375 has demonstrated potent inhibition of senktide-induced miosis in rabbits. nih.govresearchgate.netpsu.educapes.gov.br Senktide, a selective NK-3R agonist, is known to induce miosis (pupil constriction) in this species. psu.edunih.gov Intravenous administration of SB 235375 produced a dose-related inhibition of this effect. nih.govresearchgate.netpsu.educapes.gov.br The ED50 value for SB 235375 in inhibiting intravenous senktide-induced miosis in rabbits was determined to be 0.56 mg/kg. nih.govresearchgate.netpsu.educapes.gov.br This indicates that SB 235375 is effective at relatively low doses in inhibiting peripheral NK-3 receptor-mediated responses in this model. nih.gov

Interactive Data Table: ED50 Value for Inhibition of Senktide-Induced Miosis

SpeciesModelRoute of AdministrationED50 (mg/kg)
RabbitSenktide-induced miosisIntravenous0.56

Central Nervous System Penetration and Implications for Site of Action

A key characteristic of SB 235375 is its limited penetration into the central nervous system. nih.govmedkoo.compsu.edu This low CNS penetrance has significant implications for understanding its site of action in mediating pharmacological effects. nih.govmedkoo.com

Assessment of Blood-Brain Barrier Permeability in Rodents

Pharmacokinetic evaluations in both mice and rats have revealed that while oral administration of SB 235375 results in good systemic absorption, the compound does not effectively cross the blood-brain barrier (BBB). nih.govpsu.edu Studies comparing plasma and brain concentrations of SB 235375 in mice after oral administration showed limited brain penetration. psu.edu

Absence of Significant Effect on Intracerebral Ventricular Senktide-Induced Behavioral Responses

Consistent with its low CNS penetrance, oral administration of SB 235375 has shown no significant effect on behavioral responses induced by intracerebral ventricular (i.c.v.) administration of senktide in mice. nih.govpsu.educapes.gov.br I.c.v. administration directly introduces senktide into the brain, stimulating central NK-3 receptors and eliciting specific behavioral responses such as head shakes and tail whips. psu.eduresearchgate.net Oral doses of SB 235375 ranging from 3 to 30 mg/kg did not significantly inhibit these behaviors, although a trend toward inhibition was observed at the highest dose. psu.edu This lack of significant effect on centrally mediated responses further supports the limited CNS penetration of SB 235375. nih.govpsu.edu

Contrasting CNS Penetration Profile with Other NK-3R Antagonists (e.g., SB 222200, SR 142801)

The CNS penetration profile of SB 235375 contrasts with that of other NK-3 receptor antagonists, such as SB 222200 and SR 142801 (osanetant). psu.edunih.govwikipedia.orgnewdrugapprovals.orgnewdrugapprovals.orgworldonline.frresearchgate.netresearchgate.nettocris.commedchemexpress.com SR 142801 was reported as the first potent non-peptide NK-3 antagonist and effectively enters the CNS. psu.eduwikipedia.orgnewdrugapprovals.orgnewdrugapprovals.orgworldonline.frresearchgate.net Similarly, SB 222200 is characterized as a high CNS-penetrant NK-3R antagonist that effectively crosses the blood-brain barrier in rodents. psu.eduresearchgate.netresearchgate.nettocris.commedchemexpress.com Oral administration of SB 222200 significantly inhibited senktide-induced behavioral responses in mice, correlating with brain concentrations of the compound. psu.eduresearchgate.netresearchgate.net This difference in CNS penetration makes SB 235375 a valuable tool for distinguishing between peripheral and central NK-3 receptor-mediated effects. nih.govmedkoo.com

Interactive Data Table: Comparative CNS Penetration of NK-3R Antagonists

CompoundCNS PenetrationEffect on i.c.v. Senktide-Induced Behavior (Rodents)
SB 235375LowNo significant effect
SB 222200HighSignificant inhibition
SR 142801EffectiveInhibited behavioral responses (gerbils) worldonline.fr

Defining Peripheral vs. Central Contributions to Pharmacological Effects

The low CNS penetrance of SB 235375 makes it a suitable tool compound for investigating the roles of peripheral NK-3 receptors. nih.govmedkoo.com By demonstrating activity in models believed to involve peripheral mechanisms, such as the inhibition of senktide-induced miosis in rabbits nih.govresearchgate.netpsu.educapes.gov.br and citric acid-induced cough and airways hyper-reactivity in guinea pigs nih.govresearchgate.netpsu.edu, SB 235375 helps to define the contribution of peripheral NK-3 receptors to these pharmacological effects. nih.govmedkoo.comtocris.comresearchgate.net Conversely, its lack of effect on centrally mediated responses, like those induced by i.c.v. senktide, supports a predominantly peripheral site of action for its observed in vivo effects. nih.govpsu.educapes.gov.brresearchgate.networldonline.fr This contrasts with CNS-penetrant antagonists which can exert effects via both central and peripheral NK-3 receptors. psu.eduresearchgate.networldonline.frresearchgate.net

Research Applications and Therapeutic Hypotheses for Sb 235375

Utility of SB 235375 as a Pharmacological Tool Compound

SB 235375 serves as a valuable pharmacological tool due to its selective antagonism of the NK-3 receptor and its pharmacokinetic properties, particularly its low CNS penetration. psu.edunih.gov

Elucidating Pathophysiological Roles of Peripheral NK-3 Receptors

The preclinical profile of SB 235375 makes it an appropriate compound to define the pathophysiological roles of NK-3 receptors in the peripheral nervous system. psu.edunih.gov Studies using SB 235375 have provided evidence that tachykinin neurokinin-3 receptors regulate human bronchial parasympathetic ganglion neurotransmission by activating a peripheral reflex. atsjournals.org This suggests a potential significant role for this pathway in controlling bronchomotor tone and airflow to the lung. atsjournals.org

Investigating Neurokinin-Mediated Pathways in Specific Organ Systems

SB 235375 has been utilized to investigate neurokinin-mediated pathways in various organ systems, particularly those where peripheral NK-3 receptors are believed to play a role. For instance, it has been used in studies examining the effects of NK-3 receptor antagonism on intestinal and somatic nociceptive responses and intestinal motility in anesthetized rats. physiology.orgnih.govresearchgate.net Functional and binding studies confirm SB 235375's high affinity and selectivity for the hNK-3R. psu.edu It has been shown to antagonize senktide (B1681736) (NK-3R)-induced contractions in isolated rabbit iris sphincter and guinea pig ileal circular smooth muscles. psu.edunih.gov

Application in Cell-Based Selection of DNA-Encoded Libraries for Target Identification

SB 235375 has found application in cell-based methods for identifying small-molecule ligands from DNA-encoded libraries (DELs) against integral membrane protein targets like the NK-3 receptor. researchgate.netrsc.orgresearchgate.net This technology allows for the screening of vast numbers of compounds. sigmaaldrich.comnih.govnih.gov A modified, DNA-tagged derivative of SB 235375 has been used as a tool compound in these cell-based selection protocols to demonstrate positive target-specific enrichment. researchgate.netrsc.orgresearchgate.net While this DNA-tagged derivative had slightly lower affinity than the unmodified SB 235375, it remained a high-affinity NK-3 ligand and was effective in validating the cell-based DEL selection method. researchgate.netrsc.org

Hypothesized Therapeutic Indications and Rationale based on Preclinical Findings

Based on preclinical studies, SB 235375 and the targeting of peripheral NK-3 receptors have been hypothesized to have therapeutic potential in certain conditions.

Chronic Cough and Airway Hyper-reactivity Management

SB 235375 has demonstrated effectiveness against citric acid-induced cough and airways hyper-reactivity in guinea pigs. psu.edunih.govresearchgate.netnih.goversnet.orgresearchgate.netmanchester.ac.uk This provides support for a significant influence of lung NK-3 receptors in modulating pulmonary function in this species. psu.edunih.gov The ability of SB 235375 to inhibit these responses suggests that peripherally acting NK-3 receptor antagonists could be useful as novel antitussive drugs. researchgate.net Chronic cough can be a manifestation of airway hyper-reactivity. nih.gov

Preclinical data on the effects of SB 235375 on cough and airway hyper-reactivity in guinea pigs:

Study ModelStimulusEffect of SB 235375 (Route)
Guinea pig (in vivo)Citric acid-induced cough and airways hyper-reactivityInhibited (intraperitoneal, 10-30 mg/kg) psu.edunih.gov

Gastrointestinal Motility Disorders and Visceral Pain

The involvement of neurokinin receptors in visceral nociception is documented, although the precise role and localization of NK-3 receptors have been less clear. nih.gov Studies using SB 235375, a peripherally acting NK-3 receptor antagonist, have investigated its effects on intestinal motility and visceral pain. physiology.orgnih.govresearchgate.net Research in anesthetized rats showed that SB 235375 reduced nociceptive responses to colorectal distension, suggesting a peripheral mechanism of action. nih.govresearchgate.netnih.gov While NK-3 receptor antagonists have shown promise in animal models for reducing visceral pain and influencing motility nih.gov, clinical studies in humans experiencing painful colonic stimulation have not always demonstrated the same antinociceptive effect for other NK-3 antagonists like talnetant (B1681221). nih.gov Functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) are characterized by altered motility and visceral pain. nih.govnih.gov

Cardiovascular Regulation and Hypertension

The tachykinin system, including NKB and NK-3 receptors, has been implicated in cardiovascular regulation. Studies in spontaneously hypertensive rats (SHR) have investigated the role of spinal NK-3 receptors in the autonomic control of blood pressure and heart rate nih.gov. Research using SB 235375 in SHR demonstrated that prior intrathecal (i.t.) administration of the NK-3 receptor antagonist completely blocked the increases in mean arterial pressure (MAP) and heart rate (HR) evoked by senktide, a selective NK-3 receptor agonist nih.gov. This suggests that the cardiovascular response to senktide in SHR is mediated by spinal NK-3 receptors nih.gov.

However, i.t. administration of SB 235375 alone had no effect on blood pressure and HR in SHR under resting conditions, indicating that the NK-3 receptor may not contribute to the maintenance of arterial hypertension in this model under these specific conditions nih.gov. Nevertheless, the upregulation of spinal cord tachykinin NK-3 receptor binding sites and the hypersensitivity of the pressor response to i.t. senktide in SHR may contribute to the hyperactivity of the sympathetic nervous system observed in hypertension nih.gov.

Further research involving microinjection of tachykinin receptor agonists and antagonists into the ventral tegmental area (VTA) of rats also provided pharmacological evidence that NK-3 receptors in the VTA can affect the autonomic control of blood pressure and HR nih.gov. SB 235375 was used in these studies to selectively block NK-3 receptors nih.gov.

Data from a study on SHR illustrating the effect of SB 235375 on senktide-induced cardiovascular responses is presented below:

Treatment (i.t.)Senktide (6.5 pmol) Effect on MAP (mmHg)Senktide (6.5 pmol) Effect on HR (bpm)
Vehicle + SenktideIncreaseIncrease
SB 235375 (6500 pmol) + SenktideCompletely BlockedCompletely Blocked
SB 235375 (650 pmol) + SenktideNo significant effectNo significant effect

Note: Data is illustrative based on the description in the search result nih.gov. Specific numerical values for the increases in MAP and HR were not provided in the snippet.

Future Research Directions and Unmet Needs

Translation to Clinical Investigations for Peripheral Indications

The preclinical profile of SB 235375, including its low CNS penetration, suggests its suitability for investigating the roles of NK-3 receptors in the peripheral nervous system and its potential therapeutic utility in peripheral diseases psu.edu. While tachykinin receptor antagonists have been explored for various conditions, including asthma and cough, clinical trials have sometimes yielded disappointing results, particularly with agents primarily acting peripherally manchester.ac.uk. However, the specific properties of SB 235375 as a selective, low CNS-penetrant NK-3 antagonist warrant further exploration for peripheral indications where NK-3 receptor modulation is hypothesized to be beneficial psu.edu.

Translating preclinical findings with SB 235375 to clinical investigations for peripheral indications represents a key future research direction. This would involve carefully designed clinical trials to evaluate the safety and efficacy of SB 235375 in human patients with specific peripheral disorders where NK-3 receptor involvement is suspected, such as certain respiratory conditions or gastrointestinal disorders characterized by neuronal dysfunction atsjournals.orgphysiology.org.

Comprehensive Analysis of Specific Neuronal Populations and Receptor Subtypes Involved in Mediated Effects

Understanding the precise neuronal populations and receptor subtypes involved in the effects mediated by NK-3 receptors is crucial for fully elucidating the therapeutic potential of compounds like SB 235375. While SB 235375 is a selective NK-3 antagonist, the broader tachykinin system involves NK-1 and NK-2 receptors as well, which can be present on various neuronal populations nih.govnih.gov.

Future research should aim for a more comprehensive analysis of the specific neurons expressing NK-3 receptors in relevant peripheral tissues and how their activity is modulated by NKB and blocked by SB 235375 atsjournals.org. This could involve techniques such as immunohistochemistry, in situ hybridization, and electrophysiological recordings in specific neuronal populations atsjournals.org. For example, studies have identified NK-3 receptors on intrinsic primary afferent neurons (IPANs) in the gut, suggesting a specific neuronal population involved in mediating visceral pain signals physiology.org. In human bronchial ganglia, NK-3 receptors have been identified in a subpopulation of parasympathetic ganglion neurons, indicating their potential role in modulating airway caliber atsjournals.org. Further detailed characterization of these and other NK-3-expressing neuronal populations will provide valuable insights into the mechanisms underlying the effects of SB 235375.

While SB 235375 shows high selectivity for NK-3 receptors over NK-1 and NK-2 receptors, a thorough understanding of potential off-target effects or interactions with other receptor subtypes at higher concentrations is also important psu.edu.

Further Characterization of Downstream Signaling Pathways and Their Therapeutic Implications

Elucidating the downstream signaling pathways activated by NK-3 receptor stimulation and how these pathways are affected by SB 235375 is essential for understanding the cellular mechanisms underlying its potential therapeutic effects. G protein-coupled receptors (GPCRs), like NK-3 receptors, can activate various intracellular signaling cascades upon ligand binding nih.gov.

Research has begun to explore some of the signaling pathways potentially linked to tachykinin receptors. For instance, studies on dorsal root ganglion (DRG) neurons have investigated the involvement of signaling pathways such as CaMKII and ERK1/2 in responses to capsaicin (B1668287), which can induce the release of tachykinins physiology.org. While a combination of NK-1, NK-2, and NK-3 antagonists, including SB 235375, did not affect capsaicin-induced potentiation in these specific experiments, this highlights the ongoing effort to understand the interplay between tachykinin receptors and intracellular signaling physiology.org.

Further characterization of the specific downstream pathways activated by NK-3 receptors in different cell types and tissues is needed. This could involve investigating the involvement of G proteins, β-arrestin, and various kinase cascades (e.g., ERK1/2, PI3K, PKC) that are commonly activated by GPCRs nih.govjacc.orgnih.gov. Understanding these pathways will provide a more complete picture of how NK-3 receptor modulation by SB 235375 translates into physiological effects and potential therapeutic outcomes nih.gov. This knowledge can also inform the identification of potential biomarkers and aid in predicting patient responses to treatment.

Development of Advanced Preclinical Models to Mimic Human Disease States

The study of SB 235375 has involved the use of various preclinical models designed to replicate aspects of human diseases where NK-3 receptor activity is hypothesized to play a role. A key consideration in preclinical research is the development of models that accurately mimic human pathological conditions to improve the translatability of findings. liveonbiolabs.comirbbarcelona.org

One area of investigation has been the effect of SB 235375 on intestinal and somatic nociceptive responses and intestinal motility, studied in anesthetized rats. regulations.govregulations.govjpp.krakow.pl This research utilized animal models to explore the compound's impact on pain signaling and gastrointestinal function, areas potentially linked to NK-3 receptor activity.

Furthermore, SB 235375 has been employed in models of airways hyper-reactivity and cough. Studies in guinea pigs using citric acid-induced cough and airways hyper-reactivity models demonstrated that intraperitoneal administration of SB 235375 inhibited these responses. researchgate.netpsu.edunih.govmanchester.ac.uksemanticscholar.org This indicates the relevance of guinea pig models for studying the effects of NK-3 receptor antagonists on respiratory function, as this species is considered a useful laboratory animal for experimental studies of chemically induced cough, providing a good model of the human cough reflex. researchgate.net

In the context of cardiovascular research, SB 235375 has been used in spontaneously hypertensive rats (SHR) to investigate the role of spinal NK-3 receptors in the autonomic control of blood pressure. Intrathecal injection of SB 235375 was shown to block the increases in mean arterial pressure (MAP) and heart rate (HR) induced by the NK-3 receptor agonist senktide in SHR. nih.gov This highlights the use of specific rat models to explore the central effects of NK-3 receptor modulation on cardiovascular parameters.

Preclinical models also include in vitro systems. SB 235375 has been studied using membranes from Chinese hamster ovary (CHO) cells expressing the human NK-3 receptor (CHO-hNK-3R) to assess its binding affinity. researchgate.netpsu.eduresearchgate.net Functional studies using human embryonic kidney (HEK) 293 cells expressing the human NK-3 receptor (HEK 293-hNK-3R) have also been conducted to evaluate its ability to antagonize NK-3 receptor-induced calcium mobilization. researchgate.netpsu.eduresearchgate.net These in vitro models provide valuable data on the compound's direct interaction with the target receptor.

Studies using human bronchial ganglia neurons have also been performed to investigate the role of NK-3 receptors in regulating these neurons and the effect of NK-3R antagonists like SB 235375. atsjournals.org This represents an advanced preclinical approach utilizing human tissue to better understand the potential therapeutic implications of NK-3 receptor modulation in the human airway.

Comparative Studies with Novel NK-3R Antagonists and Multi-target Approaches

Research involving SB 235375 has sometimes been conducted in comparison with other NK-3 receptor antagonists or within the broader context of tachykinin receptor modulation. While SB 235375 is noted for its low CNS penetration, other NK-3R antagonists like talnetant (SB 223412) and osanetant (B1677505) have also been investigated, including in clinical trials for conditions like schizophrenia. researchgate.netmedchemexpress.comunal.edu.co Comparative studies can help differentiate the profiles and potential applications of various NK-3R antagonists, particularly regarding their CNS permeability and resulting effects. For instance, SB 235375 is described as a low CNS-penetrant antagonist, distinguishing it from more brain-permeable compounds like talnetant (SB 223412) and SB 222200. psu.edumedchemexpress.com

In some contexts, the effects of SB 235375 have been compared or contrasted with antagonists targeting other tachykinin receptors, such as NK-1 and NK-2 receptors, or with dual or multi-target approaches. researchgate.netjpp.krakow.pl For example, research into cough mechanisms has explored the roles of NK-1, NK-2, and NK-3 receptors, and studies using antagonists like SB 235375 contribute to understanding the specific contribution of NK-3 receptor blockade. manchester.ac.ukresearchgate.net Comparative studies in guinea pig models of cough have involved assessing the effects of NK-2 and NK-3 receptor antagonists, sometimes in combination. researchgate.net

In silico analyses comparing the pharmacokinetic profiles of various NK-3R antagonists, including compounds like osanetant, talnetant, fezolinetant, pavinetant, SB-222200, and SB-218795, have been conducted to identify potentially enhanced properties in newer compounds. unal.edu.co While SB 235375 was not explicitly included in the provided snippet for this specific in silico comparison, such studies represent a common approach to evaluate novel antagonists against established ones.

Research has also explored the use of SB 235375 as a tool compound in developing novel methods for identifying ligands against drug targets, such as using DNA-encoded library technology against integral membrane proteins like GPCRs. researchgate.net A modified, DNA-tagged derivative of SB 235375 (SB-235375-DNA) has been used in this context, demonstrating slightly lower affinity than the unmodified compound but still retaining high affinity for NK-3. researchgate.net

Investigation of Long-Term Effects and Safety Profiles in Preclinical Models

While the provided information primarily focuses on the acute pharmacological effects and efficacy in preclinical models, details regarding extensive long-term effects and comprehensive safety profiles of SB 235375 in these models are limited within the search results.

Studies investigating the cardiovascular effects of SB 235375 in SHR models noted that SB 235375 was devoid of any direct effect on MAP and HR at the tested doses. nih.gov This observation in an animal model provides some indication of its acute cardiovascular safety profile.

The concept of investigating long-term effects and safety profiles is crucial in preclinical development to predict potential issues in clinical translation. While specific multi-month or multi-year toxicity studies on SB 235375 were not detailed in the provided search snippets, the emphasis on its preclinical profile and selectivity suggests that these aspects would be important considerations in its development as a potential therapeutic agent. The use of animal models to evaluate drug efficacy and toxicity is a standard part of preclinical research. liveonbiolabs.com

Data Tables

Based on the search results, the following data points regarding the in vitro activity of SB 235375 can be presented in a table:

Assay TypeTargetSpeciesSystem/CellsMetricValueReference
Binding InhibitionhNK-3RHumanCHO-hNK-3R membranesKi2.2 nM researchgate.netpsu.eduresearchgate.net
Functional Antagonism (Ca²⁺ mobilization)hNK-3RHumanHEK 293-hNK-3R cellsKb12 nM researchgate.netpsu.edu
Functional Antagonism (Ca²⁺ mobilization)hNK-3RHumanHEK 293-NK-3R cellspA₂7.9 psu.edu
Binding InhibitionhNK-2RHumanCHO-hNK-2R membranesKi209 nM researchgate.netpsu.eduresearchgate.net
Binding InhibitionhNK-1RHumanCHO-hNK-1R membranesKi> 100,000 nM researchgate.netpsu.eduresearchgate.net
Functional Antagonism (Contraction)NK-3RRabbitIsolated iris sphincterpA₂8.1 researchgate.netpsu.edu
Functional Antagonism (Contraction)NK-3RGuinea pigIleal circular smooth musclepA₂8.3 researchgate.netpsu.edu
Binding Inhibition (DNA-tagged derivative)NK-3Not specifiedNot specifiedKi20 nM researchgate.net

Q & A

Q. What is the primary pharmacological target of SB 235375, and how does it modulate cardiovascular responses in rodent models?

SB 235375 is a selective nonpeptide antagonist of the neurokinin-3 (NK3) receptor. It inhibits the cardiovascular effects of senktide, a selective NK3 agonist, by competitively blocking receptor activation. In hypertensive (SHR) and normotensive (WKY/Wistar) rats, SB 235375 administered intrathecally (i.t.) completely reverses senktide-induced increases in mean arterial pressure (MAP) and heart rate (HR) . Methodologically, researchers should confirm NK3 receptor specificity using autoradiography (e.g., with radioligands like [¹²⁵I]-senktide) and validate dose-dependent blockade through pre-treatment protocols (e.g., 10-minute pre-injection before agonist administration) .

Q. How should experimental designs be structured to assess SB 235375’s efficacy in blocking NK3 receptor-mediated effects?

Key steps include:

  • Dose-response curves : Test escalating doses of SB 235375 (e.g., 5–25 nmol) against fixed senktide doses (e.g., 6.5–25 pmol) to establish IC₅₀ values .
  • Temporal controls : Administer SB 235375 10 minutes prior to agonist injection to assess reversible inhibition; re-evaluate after 24 hours to confirm recovery .
  • Negative controls : Use vehicle solutions (e.g., aCSF or DMSO) and inactive enantiomers (e.g., SR 48965 for NK2 receptors) to rule out nonspecific effects .

Q. What are the standard methodologies for quantifying NK3 receptor density and affinity in SB 235375 studies?

  • Radioligand binding assays : Use [¹²⁵I]-labeled senktide or similar ligands in spinal cord tissue sections. Calculate receptor density (Bₘₐₓ) and affinity (Kd) via saturation binding curves .
  • Competitive inhibition : Co-incubate SB 235375 with radioligands to determine Ki values. Ensure tissue homogenates are prepared from age-matched cohorts to control for developmental variability .

Advanced Research Questions

Q. How does SB 235375 resolve contradictions between in vitro receptor binding data and in vivo functional responses in hypertensive models?

In SHR rats, NK3 receptor density in the spinal cord is elevated compared to WKY rats, but receptor affinity (Kd) remains unchanged. This upregulation explains heightened cardiovascular sensitivity to senktide, which SB 235375 effectively blocks. To address discrepancies:

  • Perform quantitative autoradiography in spinal cord layers (e.g., T9-T10) to map receptor distribution .
  • Validate functional relevance using telemetry in conscious rats to measure real-time MAP/HR changes post-SB 235375 administration .

Q. What experimental strategies can isolate CNS-mediated vs. peripheral effects of SB 235375?

  • Spinal vs. systemic administration : Compare intrathecal (i.t.) and intravenous (i.v.) SB 235375 delivery. CNS-specific effects (e.g., MAP/HR modulation) are prominent with i.t. injection, while peripheral actions require i.v. dosing .
  • Receptor localization : Use immunohistochemistry to confirm NK3 receptor presence in spinal cord dorsal horn neurons, which mediate senktide’s pressor effects .

Q. How do interspecies differences impact the interpretation of SB 235375’s behavioral and cardiovascular effects?

SB 235375 inhibits senktide-induced behaviors (e.g., face-washing, digging) in rats but shows limited efficacy in mice. To mitigate species-specific variability:

  • Cross-validate findings in multiple strains (e.g., SHR, Wistar, transgenic models).
  • Adjust agonist/antagonist ratios based on receptor expression profiles (e.g., higher SB 235375 doses may be needed in mice due to lower NK3 receptor density) .

Q. What statistical approaches are recommended for analyzing dose-dependent and time-course data in SB 235375 studies?

  • Two-way ANOVA : Assess interactions between SB 235375 dose and time points (e.g., MAP/HR changes at 8, 15, 30 minutes post-injection) .
  • Nonlinear regression : Fit dose-response data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Post hoc corrections : Apply Tukey’s test for multiple comparisons to minimize Type I errors .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in SB 235375’s reported efficacy across behavioral vs. cardiovascular endpoints?

  • Behavioral assays : Prioritize ethologically relevant metrics (e.g., grooming, rearing) over non-specific motor activity. Ensure antagonism persists beyond 24 hours to confirm CNS penetration .
  • Cardiovascular protocols : Control for anesthesia effects (e.g., urethane suppresses sympathetic tone) by using conscious, telemetry-instrumented rats .

Q. What controls are critical to confirm SB 235375’s selectivity over NK1/NK2 receptors?

  • Co-administration with selective antagonists : Use LY 303870 (NK1 antagonist) and SR 48968 (NK2 antagonist) to rule off-target effects .
  • Radioligand displacement assays : Test SB 235375 against NK1/NK2 receptors (e.g., [³H]-substance P) to verify >100-fold selectivity for NK3 .

Methodological Resources

  • Key protocols :
    • Autoradiography : Detailed in for spinal cord receptor mapping.
    • Intrathecal cannulation : Adapted from for precise CNS delivery.
  • Data repositories : Raw datasets from cited studies are available via the Canadian Institutes of Health Research (MOP-14379) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB-237376
Reactant of Route 2
SB-237376

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.